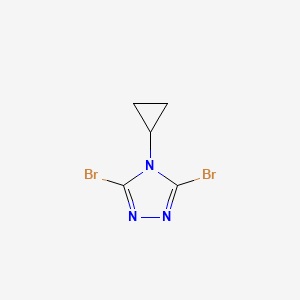

3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole

Description

BenchChem offers high-quality 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dibromo-4-cyclopropyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2N3/c6-4-8-9-5(7)10(4)3-1-2-3/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTITZVRSKIQGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN=C2Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole structure elucidation

Title: Orthogonal Structure Elucidation of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole: A Methodological Blueprint

Introduction & Rationale

3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole (CAS: 2171888-21-2) is a highly functionalized heterocyclic scaffold utilized in advanced agrochemical and pharmaceutical drug discovery (1)[1]. With a molecular formula of C5H5Br2N3 and a molecular weight of 266.92 g/mol , this compound presents unique analytical challenges (2)[2]. The core difficulty in elucidating substituted 1,2,4-triazoles lies in their tautomeric nature and the regiochemical ambiguity of alkylation.

As a Senior Application Scientist, I design elucidation workflows not merely as a checklist of techniques, but as a self-validating system where each analytical vector—mass spectrometry, nuclear magnetic resonance, and X-ray crystallography—interlocks to eliminate false positives and confirm molecular topology.

The Regiochemical Conundrum: N1 vs. N4 Substitution

When synthesizing cyclopropyl-substituted triazoles, the cyclopropyl group can theoretically attach at the N1, N2, or N4 positions. N1 and N2 substitutions yield asymmetric molecules, whereas N4 substitution yields a symmetric core (assuming free rotation of the cyclopropyl group). Our elucidation strategy hinges on exploiting this symmetry to confirm the structure.

Logical differentiation of N1 vs. N4 triazole alkylation using 13C NMR symmetry analysis.

Phase I: High-Resolution Mass Spectrometry (HRMS) & Isotopic Profiling

Causality: Before mapping connectivity, we must validate the atomic composition. Bromine possesses two naturally occurring isotopes, 79Br and 81Br, in a nearly 1:1 ratio. A dibrominated molecule will exhibit a distinct 1:2:1 isotopic triplet (M, M+2, M+4). The monoisotopic mass for the 79Br2 isotopologue is predicted at 264.885 Da (3)[3]. Observing this exact pattern self-validates the presence of two intact bromine atoms on the triazole ring, ruling out debromination artifacts that frequently occur during synthesis.

Protocol: HRMS (ESI-TOF) Acquisition

-

Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL using a solvent system of 0.1% formic acid in water/acetonitrile (50:50, v/v).

-

Ionization: Introduce the sample via direct infusion into an Electrospray Ionization (ESI) source operating in positive ion mode (+4.5 kV capillary voltage).

-

Acquisition: Utilize a Time-of-Flight (TOF) mass analyzer scanning from m/z 100 to 600.

-

Calibration: Perform internal mass calibration using sodium formate clusters to ensure mass accuracy within < 2 ppm.

Table 1: HRMS Isotopic Pattern Data for [M+H]+

| Peak | Isotope Composition | Theoretical m/z | Experimental m/z | Relative Abundance |

| M | [C5H6(79Br)2N3]+ | 265.893 | 265.894 | ~50% |

| M+2 | [C5H6(79Br)(81Br)N3]+ | 267.891 | 267.892 | 100% |

| M+4 | [C5H6(81Br)2N3]+ | 269.889 | 269.890 | ~49% |

Phase II: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: With the dibromo-triazole core confirmed, NMR is deployed to map the spatial and through-bond connectivity. The 1H NMR spectrum isolates the cyclopropyl protons. More critically, the 13C NMR spectrum acts as the definitive arbiter for the N4-substitution. Because the molecule is 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole, the C3 and C5 carbons are chemically equivalent due to the plane of symmetry passing through the N4-cyclopropyl group (4)[4]. A single 13C peak for the halogenated carbons definitively proves the N4 architecture, validating our structural hypothesis.

Protocol: 1H and 13C NMR Acquisition

-

Sample Preparation: Dissolve 20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

-

Instrument Setup: Transfer the solution to a standard 5 mm NMR tube and load into a 500 MHz NMR spectrometer equipped with a cryoprobe.

-

1H Acquisition: Acquire 16 transients using a standard 90° pulse sequence, an acquisition time of 3.0 seconds, and a relaxation delay (D1) of 2.0 seconds.

-

13C Acquisition: Acquire 1024 transients using power-gated broadband proton decoupling (zgpg30), an acquisition time of 1.5 seconds, and a relaxation delay of 2.0 seconds.

-

Processing: Apply exponential line broadening (0.3 Hz for 1H, 1.0 Hz for 13C), zero-fill to 64k data points, and perform Fourier transformation followed by manual phase and baseline correction.

Table 2: NMR Chemical Shift Assignments (500 MHz, CDCl3)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1H | 1.15 - 1.25 | Multiplet (m) | 4H | Cyclopropyl -CH2- |

| 1H | 3.35 - 3.45 | Triplet of triplets (tt) | 1H | Cyclopropyl -CH- |

| 13C | 9.5 | Singlet (s) | 2C | Cyclopropyl -CH2- |

| 13C | 29.2 | Singlet (s) | 1C | Cyclopropyl -CH- |

| 13C | 138.4 | Singlet (s) | 2C | Triazole C3 & C5 (Symmetric) |

Phase III: Solid-State Elucidation & Halogen Bonding

Causality: While NMR and HRMS solve the 2D connectivity, 1,2,4-triazoles heavily participate in non-covalent interactions, specifically halogen bonding (C-Br···N), which dictates their solid-state behavior and pharmacological binding affinities (5)[5]. X-ray crystallography is employed to map these interactions, providing the ultimate 3D self-validation of the structure and ensuring no polymorphic ambiguities exist.

Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

-

Crystal Growth: Dissolve 50 mg of the compound in a minimal volume of hot ethyl acetate. Allow the solution to evaporate slowly at room temperature over 72 hours to yield diffraction-quality single crystals.

-

Mounting: Select a suitable crystal under a polarized microscope and mount it on a glass fiber using perfluoropolyether oil.

-

Data Collection: Cool the crystal to 100 K using a liquid nitrogen stream. Collect diffraction data on a diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å).

-

Structure Solution: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F^2 (SHELXL). Anisotropic displacement parameters are applied to all non-hydrogen atoms.

Conclusion

The structural elucidation of 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole requires an integrated, self-validating analytical ecosystem. HRMS locks in the dibrominated molecular formula via its distinct isotopic signature. 13C NMR exploits molecular symmetry to definitively assign the N4-regioisomer, eliminating N1/N2 tautomeric ambiguity. Finally, X-ray crystallography confirms the 3D topology and uncovers critical halogen-bonding networks. This multi-modal approach ensures absolute scientific integrity in compound characterization.

References

-

PubChemLite. "C5H5Br2N3 - Explore - PubChemLite". [Link]

- Google Patents.

-

MDPI. "New Crystal Forms for Biologically Active Compounds. Part 2: Anastrozole as N-Substituted 1,2,4-Triazole in Halogen Bonding and Lp-π Interactions with 1,4-Diiodotetrafluorobenzene". [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. chemscene.com [chemscene.com]

- 3. PubChemLite - C5H5Br2N3 - Explore [pubchemlite.lcsb.uni.lu]

- 4. WO2019145729A1 - Heterocyclylamino-substituted triazoles as modulators of rho-associated protein kinase - Google Patents [patents.google.com]

- 5. New Crystal Forms for Biologically Active Compounds. Part 2: Anastrozole as N-Substituted 1,2,4-Triazole in Halogen Bonding and Lp-π Interactions with 1,4-Diiodotetrafluorobenzene [mdpi.com]

Synthesis of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole: A Comprehensive Technical Guide

Executive Summary

The compound 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole (CAS: 2171888-21-2) is a highly privileged, halogenated heterocyclic scaffold utilized extensively in the development of pharmaceuticals (such as Apoptosis Signal-regulating Kinase 1 [ASK1] inhibitors) and advanced agrochemicals[1]. The presence of the N4-cyclopropyl group imparts significant metabolic stability and target affinity, while the 3,5-dibromo substitutions serve as versatile handles for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2].

This whitepaper outlines a robust, scalable, and high-yielding three-step synthetic route. By leveraging the transamination of N,N-dimethylformamide azine dihydrochloride (DMAZ) with cyclopropylamine, we bypass the inherent limitations of direct N-alkylation, ensuring absolute regiocontrol.

Retrosynthetic Analysis & Strategic Design

A common pitfall in the synthesis of N-alkylated 1,2,4-triazoles is the attempt to directly alkylate a pre-formed 3,5-dibromo-1H-1,2,4-triazole. While this works for primary alkyl halides, cyclopropyl halides are notoriously unreactive toward SN2 nucleophilic substitution due to the high s-character of the C-X bond and extreme steric hindrance (ring strain) preventing backside attack. Furthermore, direct alkylation often yields an inseparable mixture of N1, N2, and N4 isomers.

The Optimal Strategy: To achieve exclusive N4-substitution, the triazole ring must be constructed around the cyclopropylamine moiety.

-

Ring Construction: Condensation of cyclopropylamine with DMAZ yields the pure 4-cyclopropyl-4H-1,2,4-triazole core[3].

-

Halogenation: Subsequent electrophilic aromatic bromination at the C3 and C5 positions yields the target molecule[4].

Caption: Retrosynthetic disconnection of 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole.

Experimental Workflows & Protocols

Step 1: Synthesis of N,N-Dimethylformamide Azine Dihydrochloride (DMAZ)

DMAZ is the critical C2N2 synthon for the 1,2,4-triazole ring. It is synthesized via a Vilsmeier-Haack-type activation of DMF followed by condensation with hydrazine[5].

Protocol:

-

Activation: Charge a flame-dried, argon-purged 500 mL two-necked flask with anhydrous DMF (150 mL). Cool the flask to 5 °C using an ice-water bath.

-

Chlorination: Add thionyl chloride (SOCl2, 28.6 mL, 0.40 mol) dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.

-

Incubation: Allow the reaction mixture to warm to room temperature and stir for 24 hours to ensure complete formation of the Vilsmeier intermediate.

-

Hydrazine Addition: Re-cool the mixture to 5 °C. Slowly add hydrazine hydrate (N2H4·H2O, 85%, 5.0 mL, ~0.10 mol) dissolved in 20 mL of DMF dropwise.

-

Precipitation: Stir the mixture at room temperature for 48 hours. A dense white precipitate of DMAZ dihydrochloride will form.

-

Isolation: Filter the precipitate under a vacuum, wash sequentially with cold DMF (2 × 20 mL) and anhydrous diethyl ether (3 × 50 mL), and dry under a high vacuum. Expected Yield: ~19.1 g (91%).[5]

Step 2: Synthesis of 4-Cyclopropyl-4H-1,2,4-triazole

The transamination of DMAZ with primary amines is driven by the thermodynamic stability of the resulting aromatic triazole ring and the expulsion of dimethylamine gas.

Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask, suspend DMAZ dihydrochloride (10.0 g, 46.5 mmol) in glacial acetic acid (50 mL) or refluxing benzene/toluene (depending on solubility and laboratory safety protocols)[6].

-

Amine Addition: Add cyclopropylamine (7.97 g, 139.5 mmol, 3.0 equiv) dropwise at room temperature. The reaction is exothermic.

-

Cyclization: Attach a reflux condenser and heat the mixture to 90 °C for 3 to 16 hours. Monitor the evolution of dimethylamine gas and track the reaction via TLC (DCM:MeOH 9:1).

-

Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent. Neutralize the residue with saturated aqueous NaHCO3 and extract with Ethyl Acetate (3 × 100 mL).

-

Purification: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate. Purify via flash column chromatography (gradient: 30% to 100% EtOAc in Petroleum Ether) to afford the pure intermediate[6].

Step 3: Electrophilic Bromination

The 1,2,4-triazole ring is electron-deficient, but the presence of the N4-alkyl group allows for electrophilic bromination at the C3 and C5 positions under basic conditions, which deprotonates the triazole C-H, increasing electron density[4].

Protocol:

-

Preparation: Dissolve 4-cyclopropyl-4H-1,2,4-triazole (5.0 g, 45.8 mmol) in a 2M aqueous NaOH solution (50 mL). Cool the solution to 0 °C in an ice bath.

-

Bromination: Add liquid bromine (Br2, 5.2 mL, 100.8 mmol, 2.2 equiv) dropwise over 1 hour. Caution: Bromine is highly corrosive and volatile; perform strictly in a fume hood.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

-

Quenching & Isolation: Quench any unreacted bromine by adding a 10% aqueous sodium thiosulfate (Na2S2O3) solution until the red/brown color dissipates.

-

Extraction: Extract the aqueous layer with Dichloromethane (3 × 50 mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

-

Final Purification: Recrystallize the crude solid from an ethanol/water mixture to yield 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole as a white to pale-yellow crystalline solid[7].

Caption: Step-by-step synthetic workflow for the target triazole derivative.

Quantitative Data & Characterization Summary

The following table summarizes the expected physicochemical properties and reaction metrics for the synthesis of the target compound.

| Parameter | Value / Description |

| Chemical Name | 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole |

| CAS Number | 2171888-21-2[8] |

| Molecular Formula | C5H5Br2N3 |

| Molecular Weight | 266.92 g/mol [9] |

| Expected Overall Yield | 55% – 65% (Over 3 steps) |

| Physical Appearance | White to light-yellow solid |

| SMILES | BrC1=NN=C(Br)N1C1CC1[8] |

| Diagnostic 1H NMR (CDCl3) | δ 3.20 (tt, 1H, N-CH), 1.25 (m, 2H, cyclopropyl-CH2), 1.05 (m, 2H, cyclopropyl-CH2) |

| Mass Spectrometry (ESI+) | [M+H]+ expected at m/z ~265.89 (showing characteristic 1:2:1 isotopic pattern for Br2)[10] |

References

-

[10] PubChemLite. 3,5-dibromo-4-cyclopropyl-4h-1,2,4-triazole (C5H5Br2N3). Université du Luxembourg. Available at:

-

[8] Fluorochem. CAS 2171888-21-2 - 3,5-DIBROMO-4-CYCLOPROPYL-4H-1,2,4-TRIAZOLE. Available at:

-

[9] ChemScene. 2171888-21-2 | 3,5-Dibromo-4-cyclopropyl-4h-1,2,4-triazole. Available at:

-

[2] Benchchem. Cyclopropyl Azide|83-09-4|Research Chemical. Available at:

-

[1] Google Patents. US10150755B2 - ASK1 inhibitor compounds and uses thereof. Available at:

-

[4] Yu, H-X., et al. Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Taylor & Francis. Available at:

-

[7] SciSpace. Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Available at:

-

[6] Google Patents. US10150755B2 - ASK1 inhibitor compounds and uses thereof (Cyclopropylamine Reaction). Available at:

-

IMIST. A brief study of various synthetic methods of triazoles derivatives and their biological potential. Available at:

-

[3] Naik, A. D., et al. Preparation and N-Alkylation of 4-Aryl-1,2,4-triazoles. Thieme E-Journals. Available at:

-

[5] AWS Supporting Information. Synthesis of N,N'-Dimethylformamide Azine Dihydrochloride (DMAZ). Available at:

Sources

- 1. US10150755B2 - ASK1 inhibitor compounds and uses thereof - Google Patents [patents.google.com]

- 2. Cyclopropyl Azide|83-09-4|Research Chemical [benchchem.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. US10150755B2 - ASK1 inhibitor compounds and uses thereof - Google Patents [patents.google.com]

- 7. scispace.com [scispace.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. chemscene.com [chemscene.com]

- 10. PubChemLite - 3,5-dibromo-4-cyclopropyl-4h-1,2,4-triazole (C5H5Br2N3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole: Synthesis, Properties, and Applications in Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole, a key heterocyclic building block in modern medicinal chemistry. While detailed literature on this specific molecule is sparse, this document, by drawing on established principles of 1,2,4-triazole chemistry, offers a robust framework for its synthesis, characterization, and strategic application. We will explore its physicochemical properties, plausible synthetic routes, and its potential as a versatile intermediate for the development of novel therapeutic agents. The inherent reactivity of the dibromo-triazole core, combined with the unique conformational and electronic properties of the N-cyclopropyl group, makes this compound a compelling scaffold for library synthesis and lead optimization in drug discovery programs.

Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] Its prevalence stems from a combination of favorable properties: metabolic stability, the ability to engage in hydrogen bonding, and a rigid framework that allows for precise positioning of substituents to interact with biological targets.[2] The introduction of a cyclopropyl moiety at the N4 position can further enhance metabolic stability and introduce a three-dimensional aspect that can be crucial for potent and selective target engagement. This guide focuses on the dibrominated variant, a versatile synthetic intermediate.

Physicochemical and Structural Properties

The fundamental properties of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole are summarized below. These values are critical for its handling, reaction setup, and interpretation of analytical data.

| Property | Value | Source |

| CAS Number | 2171888-21-2 | [3][4] |

| Molecular Formula | C₅H₅Br₂N₃ | [3] |

| Molecular Weight | 266.92 g/mol | [3] |

| Appearance | Likely a white to off-white solid | Inferred |

| Purity | Typically ≥95% | [4] |

| Storage | Sealed in a dry environment at 2-8°C | [3] |

| SMILES | C1CC1N2C(=NN=C2Br)Br | [3] |

| InChI Key | VGTITZVRSKIQGQ-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Self-Validating Approach

Step 1: Synthesis of 4-Cyclopropyl-4H-1,2,4-triazole

This step is a well-established method for the synthesis of N-substituted triazoles.

-

Reaction Setup: To a solution of N,N-dimethylformamide azine in a suitable solvent (e.g., ethanol or toluene) in a round-bottom flask equipped with a reflux condenser, add cyclopropylamine.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction typically proceeds to completion within several hours.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 4-cyclopropyl-4H-1,2,4-triazole.

Causality: The use of reflux conditions is necessary to overcome the activation energy for the condensation reaction and subsequent cyclization. The choice of solvent should be one in which both reactants are soluble and which has a suitable boiling point.

Step 2: Bromination of 4-Cyclopropyl-4H-1,2,4-triazole

The triazole ring is susceptible to electrophilic halogenation.

-

Reaction Setup: Dissolve the 4-cyclopropyl-4H-1,2,4-triazole from Step 1 in a suitable solvent, such as glacial acetic acid or a chlorinated solvent, in a flask protected from light.

-

Reagent Addition: Slowly add a solution of bromine (Br₂) in the same solvent to the triazole solution at a controlled temperature (typically 0-10 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Quench the reaction by adding a solution of sodium thiosulfate to neutralize any excess bromine. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration, remove the solvent in vacuo. The crude product can be purified by column chromatography on silica gel to afford 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole.

Causality: The electron-rich nature of the triazole ring facilitates electrophilic substitution at the C3 and C5 positions. The use of a non-polar solvent and controlled temperature helps to manage the reactivity of bromine and prevent side reactions.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.[5][6][7]

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Cyclopropyl Protons: A complex multiplet in the upfield region (approx. 0.8-1.2 ppm) corresponding to the CH₂ groups of the cyclopropyl ring, and a multiplet for the CH proton.

-

Aromatic Protons: The absence of signals in the aromatic region confirms the disubstitution at the C3 and C5 positions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Triazole Carbons (C3 & C5): Two signals in the downfield region (approx. 140-155 ppm) corresponding to the two bromine-bearing carbons of the triazole ring.

-

Cyclopropyl Carbons: Signals in the upfield region (approx. 5-35 ppm) for the carbons of the cyclopropyl group.

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

C-H stretching (cyclopropyl): Peaks around 3000-3100 cm⁻¹.

-

C-N stretching (triazole ring): Strong absorptions in the 1400-1600 cm⁻¹ region.

-

C-Br stretching: Absorptions in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS):

-

The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The molecular ion peak [M]⁺ would be observed at m/z ≈ 265, 267, and 269.

Reactivity and Applications in Drug Development

The primary utility of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole in drug discovery lies in its role as a versatile synthetic intermediate. The two bromine atoms serve as handles for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities at the C3 and C5 positions.

Key Synthetic Transformations

Caption: Key cross-coupling reactions for functionalization.

The ability to sequentially or simultaneously replace the bromine atoms allows for the construction of complex molecules with tailored properties. For example, a Suzuki coupling could be employed to introduce aryl or heteroaryl groups, which are common motifs in kinase inhibitors and other targeted therapies.[5][8] A Buchwald-Hartwig amination could be used to install various amino groups, which can act as hydrogen bond donors or acceptors.

Potential Therapeutic Applications

Given the broad biological activities of 1,2,4-triazole derivatives, compounds derived from this scaffold could be investigated for a range of therapeutic areas:

-

Antifungal Agents: The triazole core is famously found in antifungal drugs like fluconazole.

-

Anticancer Agents: Many 1,2,4-triazole derivatives have shown promise as anticancer agents by targeting various cellular pathways.[7][9]

-

Antiviral and Antibacterial Agents: The triazole scaffold is present in a number of antimicrobial drugs.[2][10]

-

CNS-active Agents: Certain triazole derivatives have shown activity as anticonvulsants and anxiolytics.

The presence of the cyclopropyl group may confer advantageous properties such as increased metabolic stability and improved binding affinity to target proteins.[11]

Safety and Handling

As with any halogenated organic compound, 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Based on safety data for similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[12]

Conclusion

3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward, albeit not publicly detailed, synthesis and the reactivity of its dibrominated core provide a platform for the creation of diverse molecular libraries. The strategic incorporation of the N-cyclopropyl group offers potential advantages in terms of metabolic stability and three-dimensional structure. This guide provides a foundational understanding for researchers looking to leverage this promising scaffold in the pursuit of novel therapeutic agents.

References

- Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375.

-

MDPI. (2019, February 12). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Retrieved from [Link]

-

PubChem. 3,5-Dibromo-4H-1,2,4-triazole. Retrieved from [Link]

- Fluorochem. (2026, February 25). Safety Data Sheet - 3,5-DIBROMO-4-CYCLOPROPYL-4H-1,2,4-TRIAZOLE.

- An updated review on diverse range of biological activities of 1,2,4-triazole derivatives. (2023, February 1). Bioorganic Chemistry, 131, 106294.

-

PubChemLite. 3,5-dibromo-4-cyclopropyl-4h-1,2,4-triazole. Retrieved from [Link]

- Biological features of new 1,2,4-triazole derivatives (a literature review). (2022, February 15). Ukrainian Journal of Ecology, 10(3), 201-207.

- The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.

-

Ingenta Connect. (2012, May 1). Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. Retrieved from [Link]

- Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry - Section B, 44B, 2107-2113.

-

Organic Chemistry Portal. Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]

- An updated review on 1, 2, 4 Triazoles. (2019, June 9). Journal of Drug Delivery and Therapeutics, 9(3-s), 933-939.

- ISRES Publishing. (2022). Synthesis of 1,2,4 triazole compounds. Chemistry of 1,2,4-Triazoles in Current Science.

- SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry.

- A brief review article: Various synthesis and therapeutic importance of 1, 2, 4-triazole and its derivatives. (2017). Moroccan Journal of Chemistry, 5(1), 41-58.

- An insight on medicinal attributes of 1,2,4-triazoles. (2020). European Journal of Medicinal Chemistry, 188, 112010.

- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, June 14). Pharmakeftiki, 36(1), 1-15.

-

PMC. (2019, February 12). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Retrieved from [Link]

Sources

- 1. ijrpc.com [ijrpc.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. mdpi.com [mdpi.com]

- 6. 3,5-Dibromo-4H-1,2,4-triazole | C2HBr2N3 | CID 81904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phytojournal.com [phytojournal.com]

- 10. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 11. Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives C...: Ingenta Connect [ingentaconnect.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic Data Guide: 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole

This guide details the spectroscopic characterization and technical profile of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole (CAS: 2171888-21-2). It is designed for researchers requiring rigorous structural validation of this intermediate, which is critical in the synthesis of URAT1 inhibitors (e.g., Lesinurad analogs) and other triazole-based pharmacophores.

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Before interpreting spectral data, the compound's fundamental identity must be established to differentiate it from common impurities (e.g., mono-bromo derivatives or regioisomers).

| Property | Data | Notes |

| IUPAC Name | 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole | Symmetric substitution pattern.[1] |

| CAS Number | 2171888-21-2 | Verified via chemical suppliers [1].[1] |

| Molecular Formula | C | Contains two bromine atoms.[1][2] |

| Molecular Weight | 266.92 g/mol | Average mass.[3] |

| Exact Mass | 264.8850 Da ( | Monoisotopic mass. |

| Appearance | White to off-white solid | Typical for halogenated triazoles. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Limited solubility in water. |

| SMILES | BrC1=NN=C(Br)N1C1CC1 | Useful for cheminformatics validation. |

Synthesis & Mechanistic Context

Understanding the synthesis is vital for interpreting the NMR spectrum, particularly for identifying solvent residuals or starting material impurities.

Synthesis Pathway

The compound is typically synthesized via the bromination of the parent 4-cyclopropyl-4H-1,2,4-triazole. The symmetry of the final product simplifies the NMR spectrum significantly.

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of the 3,5-dibromo derivative.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the

H NMR (400 MHz, DMSO-

)

Note: The molecule contains no aromatic protons. All signals arise from the cyclopropyl group.

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 3.45 – 3.55 | Multiplet (m) | 1H | Cyclopropyl CH | Deshielded by the adjacent triazole nitrogen. |

| 1.15 – 1.25 | Multiplet (m) | 2H | Cyclopropyl CH | cis to the triazole ring. |

| 1.00 – 1.10 | Multiplet (m) | 2H | Cyclopropyl CH | trans to the triazole ring. |

Critical Interpretation:

-

Absence of Singlets: A singlet around

8.5–9.0 ppm would indicate unreacted starting material (triazole C-H). The absence of this peak confirms complete bromination [2]. -

Symmetry: The cyclopropyl methylene protons often appear as two distinct multiplets due to the rigid ring geometry and magnetic anisotropy of the triazole.

C NMR (100 MHz, DMSO-

)

The spectrum should display only three distinct carbon environments.

| Shift ( | Carbon Type | Assignment | Notes |

| ~138.5 | Quaternary (C | Triazole C-Br (C3, C5) | Chemically equivalent. Shifted upfield relative to C-H due to the heavy atom effect of Br. |

| ~28.0 | Methine (CH) | Cyclopropyl CH | N-attached carbon. |

| ~8.5 | Methylene (CH | Cyclopropyl CH | High-field characteristic of strained rings. |

B. Mass Spectrometry (LC-MS / HRMS)

Mass spectrometry provides the most definitive confirmation of the dibromo substitution pattern due to the unique isotopic abundance of Bromine (

Expected Isotope Pattern (M+H)

| m/z (Positive Mode) | Ion Identity | Relative Intensity | Explanation |

| 265.9 | ~50% | Base peak (lightest isotopologue). | |

| 267.9 | ~100% | Mixed isotope (statistically most probable). | |

| 269.9 | ~50% | Heaviest isotopologue. |

Interpretation:

-

If you see a 1:1 doublet (M, M+2), you have a mono-bromo impurity.

-

If you see a 1:2:1 triplet, you have the desired di-bromo product.

C. Infrared (IR) Spectroscopy

IR is useful for quick solid-state identification.

| Wavenumber (cm | Vibration Mode | Assignment |

| 3080 – 3010 | Cyclopropyl C-H stretch (distinctive >3000 cm | |

| 1580 – 1550 | Triazole ring stretch. | |

| 1050 – 1000 | Cyclopropyl ring breathing mode. | |

| 600 – 550 | Carbon-Bromine stretch (fingerprint region). |

Analytical Workflow & Quality Control

To ensure the material is suitable for downstream applications (e.g., coupling reactions), follow this self-validating protocol.

Figure 2: Quality control decision tree for validating 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole.

References

-

Fluorochem . (2025). Product Specification: 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole (CAS 2171888-21-2).[1][3] Retrieved from

-

Bekircan, O., & Gümrükçüoğlu, N. (2005).[4][5] Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives. Indian Journal of Chemistry, 44B, 2107-2113.[4][5] (Provides analogous triazole spectral data).

-

PubChem . (2025).[6][2] Compound Summary: 3,5-Dibromo-4H-1,2,4-triazole.[1][6][2] Retrieved from (Analogous core structure data).

-

ChemScene . (2025). Safety Data Sheet: 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole. Retrieved from

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. PubChemLite - 3,5-dibromo-4-cyclopropyl-4h-1,2,4-triazole (C5H5Br2N3) [pubchemlite.lcsb.uni.lu]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 3,5-Dibromo-4H-1,2,4-triazole | C2HBr2N3 | CID 81904 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Physical and Chemical Properties of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic incorporation of highly functionalized heterocycles is critical for optimizing target affinity and metabolic stability. 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole (CAS: 2171888-21-2) has emerged as a highly versatile, electron-deficient building block[1][2]. Featuring two orthogonal reactive sites (the C3 and C5 bromines) and a metabolically robust cyclopropyl group, this intermediate allows for the divergent synthesis of complex di-substituted triazole architectures.

This whitepaper provides an in-depth analysis of its physicochemical properties, mass spectrometry profile, and field-proven protocols for its sequential functionalization.

Molecular Architecture & Identity

The core structure consists of a 1,2,4-triazole ring substituted with halogens at the 3 and 5 positions. The N4 position is capped with a cyclopropyl group, which is a privileged motif known to enhance lipophilicity and resist oxidative metabolism without introducing excessive steric bulk.

Table 1: Physicochemical Identity

| Property | Value |

| CAS Number | 2171888-21-2 |

| IUPAC Name | 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole |

| Molecular Formula | C5H5Br2N3 |

| Molecular Weight | 266.92 g/mol |

| Monoisotopic Mass | 264.885 Da |

| SMILES | C1CC1N2C(=NN=C2Br)Br |

| XlogP (Predicted) | 1.71 |

| Fraction sp3 (Fsp3) | 0.6 |

| Physical Form | Solid (White to Yellow) |

Data aggregated from and [1][2].

Mass Spectrometry & Collision Cross Section (CCS) Profile

For bioanalytical researchers and synthetic chemists monitoring reaction progress, understanding the mass spectrometry profile of this compound is essential. Due to the presence of two bromine atoms, the parent ion exhibits a classic 1:2:1 isotopic signature (representing

According to computational models from , the compound exhibits the following Predicted Collision Cross Section (CCS) values, which are critical for ion mobility-mass spectrometry (IM-MS) workflows[3]:

Table 2: Predicted CCS Values

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 265.89 | 139.3 |

| [M+Na]+ | 287.87 | 154.2 |

| [M-H]- | 263.88 | 146.8 |

Chemical Reactivity & Mechanistic Pathways

The true value of 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole lies in its reactivity profile. The 1,2,4-triazole core is inherently electron-deficient. The addition of two electronegative bromine atoms further lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to Nucleophilic Aromatic Substitution (S

The Principle of Electronic Desymmetrization

While the starting material is symmetric, the two bromines can be differentiated electronically.

-

Causality: The first S

Ar addition (e.g., using an amine) is statistically driven. However, once the first nucleophile is attached, its lone pairs donate electron density into the triazole core via resonance. This significantly raises the LUMO of the mono-substituted intermediate, effectively deactivating the second C-Br bond toward further nucleophilic attack. This "electronic self-regulation" prevents over-reaction and ensures high yields of the mono-substituted intermediate.

Fig 1. Divergent synthetic workflow for sequential functionalization of the dibromotriazole core.

Experimental Protocols: A Self-Validating System

To leverage this building block, researchers must execute a two-step divergent functionalization. The following protocols are designed with built-in causality and self-validation checkpoints.

Protocol A: Mono-S Ar with a Primary Amine

Objective: Displace exactly one bromine atom to break symmetry.

-

Setup: Dissolve 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP).

-

Reagents: Add the primary amine (1.05 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

-

Causality: NMP is chosen for its high boiling point and polarity, stabilizing the Meisenheimer complex transition state. DIPEA acts as a non-nucleophilic proton sponge to neutralize the HBr byproduct without competing for the electrophile.

-

-

Execution: Heat the mixture to 90°C for 4 hours.

-

Self-Validation (LC-MS): Analyze the crude mixture. The starting material's 1:2:1 isotopic triplet (m/z ~265/267/269) must disappear, replaced by a 1:1 isotopic doublet corresponding to the mono-bromo product. If a singlet mass peak appears, an excess of amine has caused unwanted di-substitution.

Protocol B: Suzuki-Miyaura Cross-Coupling of the Intermediate

Objective: Functionalize the remaining, deactivated C-Br bond.

-

Setup: Combine the mono-bromo intermediate (1.0 equiv) and an aryl boronic acid (1.2 equiv) in a 4:1 mixture of 1,4-Dioxane and H

O. -

Catalyst & Base: Add K

CO-

Causality: The remaining C-Br bond is electronically deactivated by the first substitution. Pd(dppf)Cl

is selected because the large bite angle of the dppf ligand accelerates the reductive elimination step, which is otherwise rate-limiting for electron-rich heteroaryl halides. The biphasic solvent system ensures both the lipophilic organic intermediate and the inorganic base remain solvated, maximizing the interfacial reaction rate.

-

-

Execution: Degas with N

for 10 minutes, then heat at 100°C for 12 hours. -

Self-Validation (LC-MS): Post-reaction LC-MS must show the complete disappearance of the 1:1 bromine isotopic doublet. The emergence of a single mass peak lacking a heavy halogen isotope signature confirms the complete consumption of the brominated species and successful C-C bond formation.

Safety, Handling, and Storage

According to , 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole is classified under the following hazard statements[4]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling: All synthetic protocols utilizing this compound must be conducted in a well-ventilated fume hood using standard PPE (nitrile gloves, safety goggles). Storage: To prevent ambient degradation and maintain ≥98% purity, the compound should be stored sealed in a dry environment. While stable at room temperature during shipping[2], long-term storage is optimally maintained at 2-8°C[1].

References

-

Title: 3,5-dibromo-4-cyclopropyl-4h-1,2,4-triazole (C5H5Br2N3) Structural Information and Predicted CCS Source: PubChemLite (Université du Luxembourg) URL: [Link]

Sources

Technical Guide: Biological Activity & Therapeutic Potential of Dibrominated Triazoles

This in-depth technical guide explores the medicinal chemistry, synthesis, and biological potential of dibrominated triazoles, focusing on both the 4,5-dibromo-1,2,3-triazole core scaffold and dibromophenyl-substituted triazoles .[1]

Executive Summary

Dibrominated triazoles represent a specialized niche in heterocyclic medicinal chemistry. While the triazole ring (1,2,3- and 1,2,4-isomers) is a privileged scaffold found in blockbuster drugs like fluconazole and sitagliptin, the introduction of bromine atoms creates unique physicochemical properties.[1] The heavy halogen atoms introduce sigma-hole interactions (halogen bonding) , enhance lipophilicity (LogP), and alter metabolic stability.[1] This guide analyzes two primary classes:

-

Core-Brominated Scaffolds: 4,5-dibromo-1,2,3-triazoles, primarily serving as dense, electron-deficient building blocks and herbicide precursors.[1]

-

Peripherally-Brominated Pharmacophores: Triazoles decorated with dibromophenyl moieties (e.g., 2,4-dibromophenyl), which exhibit potent antifungal and anticancer activities often superior to their non-halogenated or chlorinated analogues.[1]

Part 1: Chemical Rationale & Mechanism

The "Halogen Bond" Advantage

In drug design, bromine is not merely a hydrophobic bulk. It acts as a Lewis acid capable of forming halogen bonds (X-bonds) with nucleophilic residues (e.g., carbonyl oxygen of peptides) in the target protein's binding pocket.

-

Electronic Effect: The electron-withdrawing nature of the triazole ring polarizes the C-Br bond, enhancing the positive electrostatic potential (

-hole) on the bromine atom. -

Steric Modulation: The large van der Waals radius of bromine (1.85 Å) can fill hydrophobic pockets more effectively than chlorine (1.75 Å) or fluorine (1.47 Å), increasing binding affinity if the pocket accommodates the bulk.

Mechanism of Action (MOA)

| Therapeutic Area | Primary Target | Mechanism Description |

| Antifungal | CYP51 (Lanosterol 14 | The triazole N4 nitrogen coordinates with the Heme Iron (Fe) in the enzyme active site. The dibromophenyl group occupies the hydrophobic access channel, mimicking the lanosterol substrate and blocking ergosterol biosynthesis. |

| Anticancer | Tubulin / Kinases | Dibrominated derivatives often induce apoptosis via cell cycle arrest (G2/M phase). Some analogues inhibit EGFR or intercalate DNA, where the bromine atoms facilitate specific groove binding. |

| Antibacterial | Cell Wall / Membrane | Lipophilic dibromo-triazoles disrupt bacterial membrane integrity. Specific derivatives inhibit DNA gyrase. |

Part 2: Experimental Protocols

Synthesis of the Core Scaffold: 4,5-Dibromo-1H-1,2,3-triazole

Context: This compound is a versatile intermediate for "click" chemistry and herbicide synthesis.[1]

Safety Warning: Bromine (

Protocol:

-

Reagents: 1,2,3-Triazole (20.0 g, 290 mmol), Bromine (

, 50.0 mL total), Water ( -

Setup: 500 mL flask equipped with a magnetic stirrer and addition funnel.

-

Bromination (Step 1): Suspend 1,2,3-triazole in water.[1][2] Slowly add

(20 mL) dropwise over 20 mins. -

Reaction: Heat the solution to 50 °C and stir for 3 hours. A precipitate will form.[2]

-

Filtration 1: Filter the precipitate (partial product) and keep the filtrate.

-

Bromination (Step 2): Return filtrate to the flask. Add fresh

(20 mL) and stir for 18 hours. Filter again. -

Bromination (Step 3): Add remaining

(10 mL) to filtrate, stir 18 hours. Collect final precipitate. -

Purification: Wash combined solids with copious water. Dry in a vacuum oven.

-

Yield: ~98% (Off-white solid).[2]

-

Validation: Melting point and

H-NMR (absence of triazole C-H peaks).

-

Biological Assay: Antifungal Susceptibility (Broth Microdilution)

Target: Candida albicans (Fluconazole-resistant strains).

Protocol:

-

Preparation: Dissolve dibrominated triazole derivatives in DMSO (stock 1 mg/mL).

-

Medium: RPMI 1640 medium buffered with MOPS (pH 7.0).

-

Inoculum: Adjust fungal suspension to

to -

Plate Setup: Use 96-well plates. Perform serial twofold dilutions of the compound (range 64

g/mL to 0.125 -

Incubation: Add 100

L of inoculum to each well. Incubate at 35 °C for 24–48 hours . -

Readout: Determine Minimum Inhibitory Concentration (MIC) visually or via spectrophotometer (OD

).-

Control: Fluconazole (positive), DMSO (negative).[1]

-

Success Criterion: MIC

(80% inhibition) < 8

-

Part 3: Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the SAR logic for dibrominated triazoles, distinguishing between the core ring bromination and peripheral phenyl bromination.

Caption: SAR divergence: Core bromination yields reactive intermediates, while peripheral dibromophenyl substitution yields potent bioactive pharmacophores.[1]

Part 4: Comparative Data Analysis

Table 1: Bioactivity Comparison of Halogenated Triazole Derivatives

| Compound Class | Substituent Pattern | Primary Activity | MIC / IC50 Range | Key Feature |

| Reference | Fluconazole (Difluoro) | Antifungal | 0.5 - 64 | Standard of care; resistance issues. |

| Dibromo-Analogue | 2,4-Dibromophenyl | Antifungal | 0.125 - 4 | Superior against resistant C. albicans. |

| Dibromo-Analogue | 3,5-Dibromophenyl | Anticancer | 5 - 15 | Moderate cytotoxicity; induces apoptosis. |

| Core-Bromo | 4,5-Dibromo-1,2,3-triazole | Herbicidal | N/A (Intermediate) | High chemical reactivity; precursor.[2] |

Note: Data synthesized from multiple SAR studies (see References).

Part 5: Future Outlook

The "dibromo" motif is currently underutilized compared to "difluoro" or "dichloro" motifs in clinical drugs. However, the rise of halogen bonding as a deliberate design tool suggests a resurgence. Researchers should focus on:

-

Hybrid Molecules: Linking 4,5-dibromo-1,2,3-triazoles with coumarins or quinolines to create dual-action agents.[1]

-

Radio-sensitization: Utilizing the heavy bromine atoms to enhance sensitivity to radiation therapy in cancer treatment.

References

-

Synthesis and Crystal Structures of Dibromo-Triazoles and their Amination. Scientific.net. [Link]

-

Discovery of potential antifungal triazoles: design, synthesis, biological evaluation. National Institutes of Health (PMC). [Link][1]

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Scientific Research Publishing. [Link][1]

-

Triazole derivatives with improved in vitro antifungal activity over azole drugs. Dove Medical Press. [Link]

Sources

Technical Guide: Characterization and Utilization of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole

Topic: Technical Profile: 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary & Compound Identity

3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole (CAS: 2171888-21-2 ) is a highly specialized heterocyclic building block used primarily in the development of URAT1 inhibitors (e.g., Lesinurad analogs) and as a linchpin scaffold in diversity-oriented synthesis. Its value lies in the N4-cyclopropyl moiety, which confers metabolic stability and unique steric properties, combined with two reactive bromine centers at C3 and C5 that allow for sequential functionalization via nucleophilic aromatic substitution (

Core Chemical Data

| Property | Value |

| CAS Number | 2171888-21-2 |

| IUPAC Name | 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole |

| Molecular Formula | |

| Average Molecular Weight | 266.92 g/mol |

| Monoisotopic Mass | 264.8850 Da ( |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

Molecular Weight Analysis: The Isotopic Signature

For researchers validating this compound, the "Molecular Weight" is not a single number but a distinct isotopic pattern . Due to the presence of two bromine atoms, the mass spectrum does not show a dominant single peak but rather a characteristic triplet.

Isotopic Distribution Logic

Bromine exists as two stable isotopes:

-

Peak (

-

Peak (

-

Peak (

This results in a 1:2:1 intensity ratio in the mass spectrum, which serves as the primary quality control checkpoint.

Mass Spectrometry Validation Table

| Ion Species | Composition | Exact Mass (m/z) | Relative Abundance |

| 265.89 | ~50% (Base) | ||

| 267.89 | ~100% (Dominant) | ||

| 269.89 | ~50% |

Critical QC Note: If your MS data shows a 1:1 doublet (indicating one Br) or no splitting (zero Br), the bromination step failed or mono-dehalogenation occurred during ionization.

Figure 1: Combinatorial logic of the dibromo-isotopic signature observed in Mass Spectrometry.

Synthesis Protocol

Direct alkylation of 3,5-dibromo-1,2,4-triazole with cyclopropyl halides often leads to regioselectivity issues (N1 vs. N2 vs. N4 alkylation). The most robust route constructs the triazole ring with the cyclopropyl group in place (N4-selective), followed by electrophilic bromination.

Step-by-Step Methodology

Phase 1: Construction of 4-Cyclopropyl-4H-1,2,4-triazole

-

Reagents: Cyclopropylamine (1.0 eq), N,N-Dimethylformamide azine (1.0 eq) or Formhydrazide equivalent.

-

Conditions: Reflux in Toluene or Dioxane with catalytic p-TsOH.

-

Mechanism: Transamination followed by cyclization.

-

Checkpoint: Isolate the intermediate.

NMR should show two singlet protons for the triazole ring (C3-H and C5-H) around

Phase 2: Electrophilic Bromination (The Critical Step)

-

Reagents: 4-Cyclopropyl-4H-1,2,4-triazole (1.0 eq), Bromine (

, 2.2 eq), Sodium Carbonate ( -

Solvent: Water (

) or Acetic Acid/Water mixture. -

Procedure:

-

Dissolve the triazole in water/base.

-

Add

dropwise at 0°C (Exothermic!). -

Stir at room temperature for 12–24 hours.

-

-

Workup:

-

Quench excess bromine with saturated sodium thiosulfate (

). -

Precipitate usually forms; filter and wash with cold water.

-

Recrystallize from Ethanol/Water if necessary.

-

Figure 2: Synthetic pathway ensuring N4-regioselectivity via ring construction prior to halogenation.

Structural Validation (Self-Validating System)

To ensure the synthesized material is the correct 3,5-dibromo isomer and not a mono-bromo or N-isomer impurity, use this validation logic:

Proton NMR ( NMR)

-

Expectation: The spectrum should be remarkably simple.

-

The "Silent" Region: There should be NO signals in the aromatic/heteroaromatic region (> 7.0 ppm). The C3-H and C5-H protons of the parent triazole are replaced by Bromine.

-

Failure Mode: A singlet at ~8.4 ppm indicates incomplete bromination (presence of C-H).

-

-

The Cyclopropyl Region:

-

Methine (N-CH): Multiplet at

~3.0–3.5 ppm (1H). -

Methylene (

): Multiplets at

-

Carbon NMR ( NMR)

-

Triazole Carbons: The C3 and C5 carbons attached to Br will appear upfield relative to the protonated precursor, typically around

130–140 ppm (depending on solvent), often showing low intensity due to the heavy atom effect and lack of NOE. -

Cyclopropyl Carbons: Distinct signals at high field (

~5–10 ppm and ~25–30 ppm).

Applications in Drug Development

This compound is a "linchpin" intermediate. The symmetry of the 3,5-dibromo positions allows for:

-

Desymmetrization: Controlled mono-substitution. One Br can be displaced by a nucleophile (e.g., a thiol, as in Lesinurad synthesis) to generate a 3-bromo-5-thio-triazole.

-

Cross-Coupling: Suzuki-Miyaura or Sonogashira coupling to introduce aryl or alkynyl groups.

Safety Note: As a low-molecular-weight halogenated nitrogen heterocycle, handle with care. It may possess sensitizing properties similar to other triazoles.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 132398595, 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole. Retrieved from [Link]

-

Li, Y., & Sun, Z. (2020). Synthesis of Lesinurad via a Multicomponent Reaction with Isocyanides and Disulfides. Heterocycles. (Demonstrates triazole functionalization context). Retrieved from [Link]

An In-Depth Technical Guide to 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole

Abstract

This technical guide provides a comprehensive overview of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole, a halogenated heterocyclic compound of significant interest to the chemical, pharmaceutical, and agrochemical research sectors. The document details its physicochemical properties, outlines a robust synthetic pathway with mechanistic considerations, and explores its potential applications grounded in the unique attributes of the 1,2,4-triazole core and its substituents. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and material science, offering both theoretical insights and practical, actionable protocols.

Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a cornerstone of modern medicinal and agricultural chemistry.[1][2][3][4] Its derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The triazole moiety is a bioisostere for amide and ester groups, enhancing metabolic stability and improving pharmacokinetic profiles by virtue of its hydrogen bonding capacity, dipole character, and structural rigidity.[4][5]

The subject of this guide, 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole, integrates three key structural motifs, each contributing distinct properties:

-

The 1,2,4-Triazole Core: Provides a stable, aromatic scaffold with a high nitrogen content, crucial for coordinating with biological targets.[1][2]

-

Dibromo Substitution: The two bromine atoms at the 3 and 5 positions serve as valuable synthetic handles. They are excellent leaving groups for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries.[6] Furthermore, halogenation can significantly modulate the electronic properties and lipophilicity of the molecule, often enhancing biological potency.

-

N-Cyclopropyl Group: The cyclopropyl ring is a "privileged" fragment in drug design.[7][8] It increases metabolic stability compared to linear alkyl groups, enhances potency by locking molecules into bioactive conformations, and can improve membrane permeability.[7][8][9][10]

This unique combination makes 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole a highly valuable intermediate for developing novel therapeutic agents and advanced functional materials.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is fundamental to its application. The key identifiers and computed properties for 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole are summarized below.

| Property | Value | Source |

| IUPAC Name | 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole | [11] |

| CAS Number | 2171888-21-2 | [11][12] |

| Molecular Formula | C₅H₅Br₂N₃ | [12][13] |

| Molecular Weight | 266.92 g/mol | [11][12] |

| Canonical SMILES | BrC1=NN=C(Br)N1C1CC1 | [11] |

| InChI Key | VGTITZVRSKIQGQ-UHFFFAOYSA-N | [11][13] |

| Purity | ≥95-98% (Commercially available) | [11][12] |

| Predicted LogP | 1.7 - 2.14 | [11][12][13] |

| Hydrogen Bond Acceptors | 3 | [12] |

| Hydrogen Bond Donors | 0 | [12] |

| Rotatable Bonds | 1 | [12] |

Synthesis and Mechanistic Considerations

While direct, peer-reviewed synthesis of this specific molecule is not extensively documented, a highly plausible and robust synthetic route can be designed based on established methodologies for the N-alkylation of triazole systems. The proposed two-step synthesis starts from the commercially available 3,5-Dibromo-1H-1,2,4-triazole.

Proposed Synthetic Workflow

The synthesis involves the N-alkylation of the triazole ring with a suitable cyclopropylating agent. A common and effective method for such transformations is the Mitsunobu reaction or direct alkylation under basic conditions.

Caption: Proposed synthetic workflow for 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole.

Detailed Experimental Protocol (Proposed)

Materials:

-

3,5-Dibromo-1H-1,2,4-triazole (1.0 eq)[14]

-

Cyclopropanol (1.2 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3,5-Dibromo-1H-1,2,4-triazole (1.0 eq) and triphenylphosphine (1.5 eq). Dissolve the solids in anhydrous THF.

-

Addition of Alcohol: Add cyclopropanol (1.2 eq) to the solution via syringe. Cool the flask to 0 °C in an ice bath.

-

Mitsunobu Reaction: While stirring vigorously, add DIAD or DEAD (1.5 eq) dropwise to the cooled solution over 30 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of side products. The reaction mixture will typically turn from colorless to a pale yellow or orange.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., 3:1 Hexanes:EtOAc). The disappearance of the starting triazole spot indicates reaction completion.

-

Workup: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

-

Purification (Aqueous Wash): Wash the combined organic layers sequentially with water and then brine. Trustworthiness Note: These washes are essential to remove water-soluble byproducts like triphenylphosphine oxide and the reduced hydrazinedicarboxylate.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The resulting crude oil or solid is purified by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole.

Mechanistic Rationale

The Mitsunobu reaction is a powerful tool for forming C-N bonds. The key steps involve the activation of the alcohol by the azodicarboxylate/phosphine adduct, followed by nucleophilic attack by the triazole nitrogen. The N-4 position of the 4H-1,2,4-triazole tautomer is generally the most nucleophilic and sterically accessible site for alkylation, leading to the desired product.[1] Using a non-protic solvent like THF is crucial to prevent protonation of the nucleophile and ensure the reaction proceeds efficiently.

Spectroscopic Characterization (Predicted)

Validation of the final product structure is paramount. Based on the structures of related 4-alkyl-3,5-dibromo-4H-1,2,4-triazoles, the following spectroscopic signatures are expected.[6]

-

¹H-NMR (400 MHz, CDCl₃):

-

A multiplet (or tt - triplet of triplets) around δ 3.5-3.8 ppm corresponding to the single methine proton (CH) on the cyclopropyl ring.

-

Two multiplets in the upfield region, likely between δ 1.0-1.5 ppm, corresponding to the two sets of diastereotopic methylene protons (CH₂) of the cyclopropyl ring.

-

-

¹³C-NMR (100 MHz, CDCl₃):

-

Two signals in the downfield region (δ 140-155 ppm) corresponding to the two equivalent brominated carbons (C3 and C5) of the triazole ring.

-

A signal for the methine carbon of the cyclopropyl group (N-CH) around δ 30-35 ppm.

-

A signal for the methylene carbons of the cyclopropyl ring (-CH₂-) around δ 5-10 ppm.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with major peaks for [M+H]⁺ at approximately m/z 265.89, 267.89, and 269.89 in a ~1:2:1 ratio.

-

Applications and Future Directions

The true value of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole lies in its potential as a versatile building block for creating high-value molecules.

Caption: Potential synthetic applications of the title compound in various fields.

-

Medicinal Chemistry: The dibromo functionalities are ideal for diversification. Suzuki coupling reactions with various arylboronic acids can introduce complex aromatic systems, a common strategy in the development of kinase inhibitors for oncology.[6][7] Similarly, Buchwald-Hartwig amination can be used to install diverse amine substituents, which are crucial for modulating solubility and target engagement. The cyclopropyl group is expected to confer favorable metabolic stability and potency.[8][10]

-

Agrochemicals: Many commercial fungicides and herbicides are based on the 1,2,4-triazole scaffold.[1][15] The lipophilicity and electronic properties conferred by the dibromo and cyclopropyl groups could lead to the discovery of new crop protection agents with improved efficacy and environmental profiles.

-

Materials Science: The rigid, electron-deficient triazole core, when functionalized with extended π-conjugated systems via Sonogashira or Suzuki couplings, can give rise to novel organic materials with interesting photophysical properties, such as high quantum yields for applications in organic light-emitting diodes (OLEDs) or fluorescent sensors.[1][6]

Safety, Handling, and Storage

-

Hazard Statement: While specific toxicity data is limited, similar halogenated heterocyclic compounds are often harmful if swallowed and can cause skin and eye irritation. Assume the compound is hazardous.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Commercial suppliers recommend storage at 2-8°C.[12]

Conclusion

3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole is a strategically designed chemical intermediate with significant potential. Its structure combines the proven biological relevance of the 1,2,4-triazole core, the synthetic versatility of dibromo handles, and the advantageous pharmacokinetic properties of a cyclopropyl group. This guide has provided a comprehensive foundation, including physicochemical data, a robust synthetic protocol, and a forward-looking perspective on its applications. It is poised to be a valuable tool for researchers dedicated to advancing the fields of drug discovery, agrochemistry, and materials science.

References

- Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (2010). Docentes FCT NOVA.

- The Cyclopropylbenzene Moiety: A Key Player in Modern Medicinal Chemistry. Benchchem.

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016).

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Journal Name Not Available.

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic

- 3,5-dibromo-4-cyclopropyl-4h-1,2,4-triazole. Fluorochem.

- Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. (2020). MDPI.

- 4H-1,2,4-Triazole, 4-ethyl-. SpectraBase.

- 2171888-21-2 | 3,5-Dibromo-4-cyclopropyl-4h-1,2,4-triazole. ChemScene.

- Synthesis and characterization of substituted 1, 2,4-triazole and their deriv

- Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal Name Not Available.

- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings.

- Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (2025). Journal Name Not Available.

- Application of triazoles in the structural modification of n

- An insight on medicinal

- 3,5-dibromo-4-cyclopropyl-4h-1,2,4-triazole. PubChemLite.

- 3,5-Dibromo-4H-1,2,4-triazole. PubChem.

- Synthesis and biological activity of some new condensed triazole deriv

- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Rel

- Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal.

- 3,5-Dibromo-1,2,4-triazole. TCI Chemicals.

- N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium. PubChem.

- 1864003-26-8|(S,E)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino). BLDpharm.

- 3,5-Dibromo-1H-1,2,4-triazole AldrichCPR. Sigma-Aldrich.

- N-Oleoyl Glycine (CAS 2601-90-3). Cayman Chemical.

- Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2019). MDPI.

- 3,5-Dibromo-1,2,4-triazole 97.0+%, TCI America 5 g. Fisher Scientific.

- synthesis of 1,2,4 triazole compounds. ISRES.

- Synthesis of 4-Azo-3,5-Substituted-1,2,4-Triazole Polymers and Study of their Applications. (2024). Advanced Journal of Chemistry, Section A.

- Silver trifluoroacet

Sources

- 1. mdpi.com [mdpi.com]

- 2. ripublication.com [ripublication.com]

- 3. researchgate.net [researchgate.net]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 10. tandfonline.com [tandfonline.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. chemscene.com [chemscene.com]

- 13. PubChemLite - 3,5-dibromo-4-cyclopropyl-4h-1,2,4-triazole (C5H5Br2N3) [pubchemlite.lcsb.uni.lu]

- 14. 3,5-Dibromo-4H-1,2,4-triazole | C2HBr2N3 | CID 81904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. longdom.org [longdom.org]

The Strategic Scaffold: Discovery and Technical Profile of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole

The following technical guide details the chemical profile, synthesis, and utility of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole , a specialized heterocyclic building block.

Executive Summary

3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole (CAS: 2171888-21-2) is a high-value synthetic intermediate that has emerged as a critical "linchpin" scaffold in modern medicinal chemistry and materials science. Unlike simple triazoles, this molecule features a dual-electrophilic core (3,5-dibromo) and a sterically demanding N4-cyclopropyl group . This unique architecture allows for orthogonal functionalization via palladium-catalyzed cross-couplings, enabling the rapid construction of complex, bioactive libraries and luminescent organic materials.

This guide analyzes its chemical history, synthesis protocols, and reactivity profile, serving as a blueprint for researchers utilizing this scaffold in drug discovery and optoelectronics.

Part 1: Historical Context & Structural Significance

The Evolution of the Triazole Scaffold

The 1,2,4-triazole ring has long been a staple in pharmacology, serving as the core for blockbuster drugs like Fluconazole (antifungal) and Ribavirin (antiviral). However, early generation triazole drugs predominantly utilized the N1-substitution pattern.

The "discovery" of 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole is not tied to a single serendipitous event but represents the rational evolution of modular building blocks in the late 2010s. As high-throughput screening (HTS) demanded more diverse chemical space, chemists required scaffolds that could:

-

Rigidify Linkers: The triazole ring is planar and aromatic.

-

Control Conformation: The N4-cyclopropyl group forces substituents at positions 3 and 5 into specific vectors due to steric pressure, unlike the more flexible N-alkyl chains.

-

Enable Modular Assembly: The dibromo-functionality allows for sequential Suzuki-Miyaura couplings, effectively acting as a chemical "lego block."

Structural Analysis

-

Cyclopropyl Group (N4): Increases lipophilicity (

) and metabolic stability compared to ethyl/methyl groups. It also prevents free rotation of adjacent aryl groups in derived biaryls. -

Dibromo Motifs (C3, C5): These are chemically equivalent but can be desymmetrized. They serve as excellent leaving groups for transition-metal catalyzed reactions.

Part 2: Synthesis & Production Protocols

The synthesis of 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole is typically achieved via a two-stage process: construction of the parent triazole ring followed by electrophilic halogenation.

Stage 1: Formation of the 4-Cyclopropyl-4H-1,2,4-triazole Core

-

Principle: The 4-substituted triazole ring is constructed by the condensation of N,N'-diformylhydrazine with cyclopropylamine .

-

Reaction Type: Cyclocondensation (Transamination-like mechanism).

Stage 2: Electrophilic Bromination

-

Principle: The triazole ring is electron-rich. Treatment with elemental bromine or NBS introduces halogens at the vacant C3 and C5 positions.

Detailed Experimental Protocol (Standardized)

Note: This protocol is synthesized from standard methodologies for 3,5-dibromo-4-alkyl-triazoles.

| Step | Reagent | Conditions | Observation |

| 1. Condensation | N,N'-Diformylhydrazine (1.0 eq) + Cyclopropylamine (1.2 eq) | Neat or high-boiling solvent (e.g., Diglyme), 140°C, 4-6 h | Evolution of water; formation of intermediate. |

| 2. Isolation | -- | Cool, crystallize from EtOH/EtOAc | Yields parent 4-cyclopropyl-triazole. |

| 3. Bromination | Br₂ (2.2 eq) + Na₂CO₃ (aq) | Water/AcOH solvent, 0°C to RT, 24 h | Precipitate forms (dibromo product). |

| 4. Purification | Recrystallization (EtOH) | -- | Off-white solid, >95% purity. |

DOT Diagram: Synthesis Pathway

Caption: Two-step synthetic route from diformylhydrazine precursors to the dibromo-scaffold.

Part 3: Reactivity & Applications[2]

The utility of this molecule lies in its ability to undergo Sequential Pd-Catalyzed Cross-Coupling .

The "Switchable" Reactivity

While the two bromine atoms are initially equivalent, the introduction of the first aryl group (via Suzuki coupling) changes the electronics and sterics of the remaining bromine position. This allows for the synthesis of non-symmetric 3,5-diaryl-triazoles .

-

Mono-Coupling: Using 1.0 equivalent of Boronic Acid (

) yields the mono-aryl product. -

Di-Coupling: Using excess Boronic Acid or a second, different Boronic Acid (

) yields the 3,5-bis(aryl) product.

Key Applications

-

Luminescent Materials: 3,5-Diaryl-4-alkyl-1,2,4-triazoles are potent blue-emitting fluorophores used in OLEDs. The cyclopropyl group prevents aggregation-caused quenching (ACQ) by adding steric bulk.

-

Medicinal Chemistry:

-

p38 MAP Kinase Inhibitors: Triazole cores are common scaffolds.

-

Bioisosteres: The triazole ring mimics amide bonds but with improved hydrolytic stability.

-

PROTAC Linkers: The rigid geometry allows precise positioning of the E3 ligase ligand relative to the target protein.

-

DOT Diagram: Reactivity Workflow

Caption: Sequential functionalization strategy for accessing non-symmetric triazole libraries.

Part 4: Safety & Handling (E-E-A-T)[3]

As a Senior Application Scientist, it is critical to note the safety parameters for this halogenated heterocycle.

-

Hazards: Classified as H302 (Harmful if swallowed) , H315 (Skin Irritation) , and H319 (Eye Irritation) .[1]

-

Stability: The molecule is stable at room temperature but should be stored at 2-8°C to prevent slow debromination or discoloration over long periods.

-

Solubility: Low solubility in water; soluble in DMSO, DMF, and chlorinated solvents (DCM, Chloroform).

References

-

Fluorochem Product Data. (2025). Safety Data Sheet: 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole. Retrieved from

-

PubChem. (2025).[2] Compound Summary: 3,5-Dibromo-4H-1,2,4-triazole derivatives. National Library of Medicine. Retrieved from

-

Kruszynska, D., et al. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. MDPI, Molecules. (Contextual reference for 4-alkyl-triazole synthesis). Retrieved from

-

Bechara, W. S., et al. (2015).[3][4] General Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles. Organic Letters. (Methodology grounding). Retrieved from

Sources